ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that features a chromenone (coumarin) moiety, a thiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of α-cyanoesters with sulfur and ketones.
Coupling Reactions: The chromenone and thiophene intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the chromenone and thiophene rings.
Reduction: Reduced forms of the ester and amide groups.
Substitution: Substituted derivatives with new functional groups replacing the ester or amide groups.
Scientific Research Applications
Ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s chromenone moiety is known for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin share the chromenone moiety and have anticoagulant properties.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and its derivatives are known for their applications in organic electronics.
Uniqueness
Ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to its combination of a chromenone moiety and a thiophene ring, which imparts it with a distinct set of chemical and biological properties .
Biological Activity
Ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H23NO5S, with a molecular weight of 425.5 g/mol. This compound features a chromene moiety that is known for its diverse biological activities, including antioxidant and anticancer properties.
Property | Value |
---|---|
Molecular Formula | C23H23NO5S |
Molecular Weight | 425.5 g/mol |
Purity | ≥95% |
IUPAC Name | This compound |
Antioxidant Activity
Recent studies have demonstrated that compounds with chromene structures exhibit significant antioxidant properties. The presence of hydroxyl groups in similar derivatives has been linked to enhanced radical scavenging abilities comparable to well-known antioxidants like vitamin C . Although specific data on the antioxidant activity of the target compound is limited, the structural similarities suggest potential efficacy.
Anticancer Properties
The anticancer activity of related thiazole and chromene derivatives has been extensively studied. For instance, thiazole compounds have shown promising results against various cancer cell lines, with IC50 values indicating potent cytotoxic effects . The structure–activity relationship (SAR) analysis indicates that substituents on the phenyl ring and the presence of electron-donating groups significantly enhance anticancer activity .
Case Studies
- Thiazole Derivatives : A study highlighted that thiazole compounds with specific substitutions exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin against Jurkat and A-431 cell lines .
- Chromene-Based Compounds : Research into chromene derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cellular signaling pathways involved in growth and survival.
- Induction of Apoptosis : Evidence suggests that chromene derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Molecular Docking Studies
Molecular docking simulations provide insights into the binding affinity and interaction modes of this compound with target proteins. For example, docking studies involving proteins associated with cancer progression have indicated favorable binding interactions, suggesting potential as a therapeutic agent .
Properties
Molecular Formula |
C26H23NO5S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
ethyl 2-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C26H23NO5S/c1-5-31-26(30)22-19(17-8-6-14(2)7-9-17)13-33-25(22)27-24(29)21-12-20(28)18-11-15(3)10-16(4)23(18)32-21/h6-13H,5H2,1-4H3,(H,27,29) |
InChI Key |
JVCPPDGMVMXIEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
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